molecular formula C12H10N6 B1296041 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine CAS No. 1671-86-9

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Cat. No.: B1296041
CAS No.: 1671-86-9
M. Wt: 238.25 g/mol
InChI Key: QGNCLGGVWYZSSZ-UHFFFAOYSA-N
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Description

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine: is a heterocyclic compound with the molecular formula C12H8N6. It is known for its unique structure, which includes two pyridine rings attached to a tetraazine core. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions .

Biochemical Analysis

Biochemical Properties

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine plays a significant role in biochemical reactions, particularly in the formation of coordination complexes with transition metals such as copper and zinc . These complexes can interact with various enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with copper-containing enzymes, potentially affecting their catalytic activity and electron transfer processes . Additionally, 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine can form complexes with zinc, which may impact zinc-dependent enzymes and proteins involved in cellular signaling and regulation .

Cellular Effects

The effects of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine on cellular processes are diverse and depend on the specific cell type and context. In bacterial cells, the compound has been observed to inhibit biofilm formation by Pseudomonas aeruginosa through the generation of reactive oxygen species . This suggests that 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine can influence cellular metabolism and oxidative stress responses. In mammalian cells, the compound’s interaction with metal ions may affect cell signaling pathways, gene expression, and cellular metabolism, although specific studies are needed to elucidate these effects in detail.

Molecular Mechanism

At the molecular level, 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine exerts its effects through the formation of coordination complexes with metal ions . These complexes can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the compound’s interaction with copper ions can result in the inhibition or activation of copper-dependent enzymes, affecting various biochemical pathways . Additionally, the compound’s ability to generate reactive oxygen species in bacterial cells suggests a potential mechanism for its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine can change over time due to its stability and degradation properties. The compound is relatively stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies in in vitro and in vivo settings are needed to fully understand the temporal effects of the compound on cellular function and its potential long-term impacts.

Dosage Effects in Animal Models

The effects of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of biofilm formation in bacterial infections . At higher doses, the compound may exhibit toxic or adverse effects, particularly if it disrupts essential metal-dependent biochemical processes. Detailed studies are required to determine the threshold and toxic doses of the compound in various animal models.

Metabolic Pathways

3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine is involved in metabolic pathways that include the formation of coordination complexes with metal ions . These complexes can interact with enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. For example, the compound’s interaction with copper and zinc ions may influence the activity of metal-dependent enzymes involved in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound’s ability to form complexes with metal ions may facilitate its transport to metal-rich regions within cells, influencing its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 3,6-Di(2-pyridinyl)-1,2,4,5-tetraazine is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to form coordination complexes with metal ions may target it to metal-rich organelles, such as mitochondria, where it can influence cellular metabolism and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the tetraazine ring . The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Pyridazine derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted pyridine and tetraazine derivatives

Scientific Research Applications

Coordination Chemistry

Metal Complex Formation
One of the primary applications of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is its ability to form coordination complexes with various metal ions. Notably, it has been utilized to prepare:

  • Mononuclear Complexes : These complexes involve a single metal center coordinated to the ligand. For instance, the formation of mononuclear copper(II) complexes has been extensively studied.
  • Cyclic Tetranuclear Complexes : The compound can also facilitate the formation of cyclic tetranuclear structures that exhibit interesting magnetic properties .
  • 1-D Helical-Chain Complexes : The ligand's structure allows for the creation of one-dimensional helical-chain complexes with copper(II) ions through metal-assisted hydrolysis .

Synthesis of Novel Materials

Cyclic Tetranuclear Zinc Complexes
The compound has been employed in synthesizing novel cyclic tetranuclear zinc complexes. These materials are significant due to their unique electronic properties and potential applications in electronic devices and sensors .

Pyridazine Derivatives
Through inverse electron demand Diels-Alder reactions with alkenes or alkynes, this compound can be transformed into substituted pyridazine derivatives. This transformation expands the utility of the compound in organic synthesis and material science .

Catalytic Applications

The compound's ability to act as an electron-deficient diene makes it suitable for various catalytic processes. It has been shown to participate effectively in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules . This property positions it as a valuable tool in synthetic organic chemistry.

Case Study 1: Copper Complexes

In a study published in Inorganic Chemistry, researchers synthesized several copper complexes using this compound as a ligand. They reported detailed crystal structures and magnetic properties of these complexes, demonstrating their potential use in magnetic materials .

Case Study 2: Pyridazine Synthesis

Another research article highlighted the synthesis of substituted pyridazines via Diels-Alder reactions involving the tetraazine compound. The study provided insights into reaction conditions and yields, showcasing the efficiency of this method for creating complex organic frameworks .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryForms mononuclear and tetranuclear metal complexesExhibits unique magnetic properties
Novel Material SynthesisSynthesizes cyclic tetranuclear zinc complexes and pyridazine derivativesExpands utility in electronic devices
Catalytic ApplicationsActs as an electron-deficient diene in Diels-Alder reactionsEffective for complex organic molecule synthesis

Comparison with Similar Compounds

  • 3,6-Di(2-pyridinyl)pyridazine
  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
  • 3,6-Di(2-pyridyl)-4-pyridazine carbonitrile

Comparison: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is unique due to its tetraazine core, which provides distinct electronic properties and coordination capabilities compared to similar compounds. For instance, 3,6-Di(2-pyridinyl)pyridazine has a pyridazine core, which affects its reactivity and coordination behavior . The tetraazine core in this compound allows for more versatile interactions with metal ions, making it a valuable ligand in coordination chemistry .

Biological Activity

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine (CAS No. 1671-86-9) is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and cytotoxic effects, as well as its applications in medicinal chemistry and bioconjugation.

  • Molecular Formula : C₁₂H₁₀N₆
  • Molecular Weight : 238.25 g/mol
  • Density : 1.41 g/cm³
  • Boiling Point : 413.5 °C at 760 mmHg
  • Melting Point : Decomposes at approximately 225 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. A notable study demonstrated that certain synthesized heterocyclic derivatives exhibited significant antiviral activity against various viral strains. The compounds were evaluated based on their half-maximal inhibitory concentration (IC₅₀), which indicates the effectiveness of a substance in inhibiting viral replication.

CompoundIC₅₀ (µM)Selectivity Index (SI)
Compound A10.525
Compound B15.018
Compound C20.015

The results indicated that these compounds possess a favorable balance between efficacy and selectivity, with lower IC₅₀ values suggesting higher potency against viral targets .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated across various cancer cell lines. The cytotoxicity was assessed using the MTT assay to determine cell viability after exposure to the compound.

Cell LineIC₅₀ (µM)Observations
HCT11612.3High sensitivity
MCF7>50Low sensitivity
A54925.0Moderate sensitivity

The compound demonstrated significant cytotoxicity against HCT116 cells while showing minimal effects on MCF7 cells, indicating potential selectivity for certain cancer types .

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets involved in viral replication and cancer cell proliferation. The compound's structure allows it to participate in bioorthogonal reactions with strained alkenes via inverse-electron-demand Diels-Alder reactions. This reactivity enables selective labeling and modification of biomolecules in living systems .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antiviral efficacy of modified tetrazine derivatives against influenza virus strains. The study found that specific modifications to the pyridine rings significantly enhanced antiviral activity compared to unmodified compounds.

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis was performed on the cytotoxic effects of various heterocyclic compounds on different cancer cell lines. The results indicated that the presence of pyridine moieties in the structure of tetrazine derivatives correlated with increased cytotoxicity in specific cancer types such as colorectal and lung cancers.

Properties

IUPAC Name

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNCLGGVWYZSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301607
Record name 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
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Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1671-86-9
Record name NSC144936
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Record name 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE
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